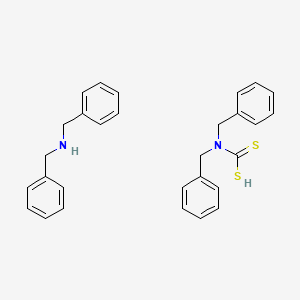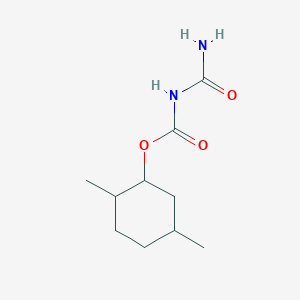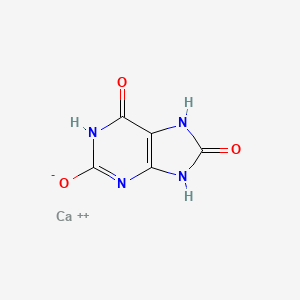
calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate is a chemical compound with the molecular formula C10H6CaN8O6 and a molecular weight of 374.28 . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The compound is characterized by the presence of calcium ions and multiple oxo groups attached to the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate typically involves the reaction of purine derivatives with calcium salts under controlled conditions. One common method is the reaction of 6,8-dioxo-7,9-dihydro-1H-purine-2-olate with calcium chloride in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Higher oxidation state derivatives with additional oxo groups.
Reduction: Hydroxylated derivatives of the compound.
Substitution: Substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
Calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in the context of calcium signaling and purine metabolism.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating calcium levels in biological systems.
Mécanisme D'action
The mechanism of action of calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate involves its interaction with calcium ions and purine receptors in biological systems. The compound can modulate calcium signaling pathways, which are crucial for various cellular processes. It may also interact with enzymes involved in purine metabolism, influencing their activity and the overall metabolic pathways .
Comparaison Avec Des Composés Similaires
6,8-Dioxo-6,7,8,9-tetrahydro-1H-purin-2-olate: A similar compound with a different oxidation state and structural configuration.
7,9-Dihydro-1H-purine-2,6,8(3H)-trione: Another purine derivative with similar functional groups but different molecular structure.
Uniqueness: Calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate is unique due to the presence of calcium ions, which can significantly influence its chemical properties and biological activity.
Propriétés
Formule moléculaire |
C5H3CaN4O3+ |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate |
InChI |
InChI=1S/C5H4N4O3.Ca/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+2/p-1 |
Clé InChI |
MODSZOMYVFFOMY-UHFFFAOYSA-M |
SMILES canonique |
C12=C(NC(=O)N1)N=C(NC2=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


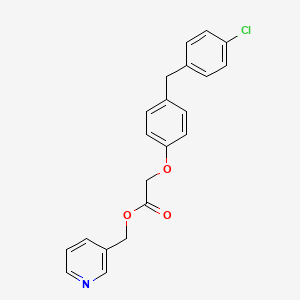
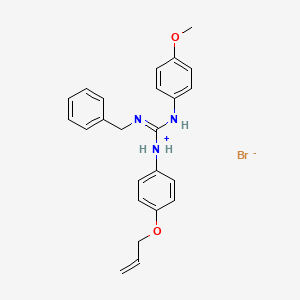
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)

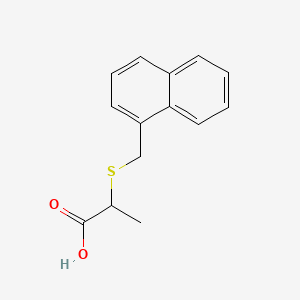
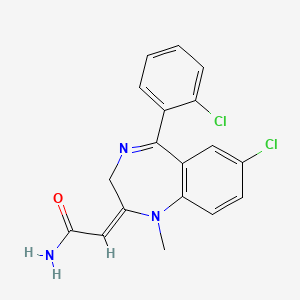
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
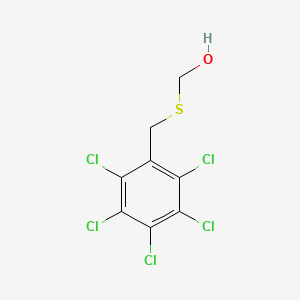
![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
